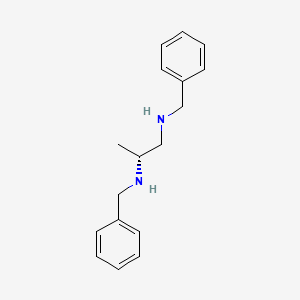

(2R)-1-N,2-N-dibenzylpropane-1,2-diamine

説明

(2R)-1-N,2-N-Dibenzylpropane-1,2-diamine is a chiral 1,2-diamine derivative characterized by two benzyl substituents on the nitrogen atoms of a propane-1,2-diamine backbone. Its molecular formula is C₁₇H₂₂N₂ (molecular weight: 254.38 g/mol) . The compound’s stereochemistry is defined by the (2R) configuration at the central carbon, which influences its optical activity and interactions in asymmetric synthesis.

The compound’s applications are inferred from analogs in the evidence. For instance, chiral diamines like N,N′-dimethyl-1,2-diphenylethylenediamine are widely used as ligands in asymmetric catalysis and as chiral auxiliaries . The dibenzyl groups in (2R)-1-N,2-N-dibenzylpropane-1,2-diamine likely enhance steric bulk and lipophilicity, impacting solubility and reactivity.

特性

CAS番号 |

75040-70-9 |

|---|---|

分子式 |

C17H22N2 |

分子量 |

254.37 g/mol |

IUPAC名 |

(2R)-1-N,2-N-dibenzylpropane-1,2-diamine |

InChI |

InChI=1S/C17H22N2/c1-15(19-14-17-10-6-3-7-11-17)12-18-13-16-8-4-2-5-9-16/h2-11,15,18-19H,12-14H2,1H3/t15-/m1/s1 |

InChIキー |

NADLSYHUPNECSA-OAHLLOKOSA-N |

異性体SMILES |

C[C@H](CNCC1=CC=CC=C1)NCC2=CC=CC=C2 |

正規SMILES |

CC(CNCC1=CC=CC=C1)NCC2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-N,2-N-dibenzylpropane-1,2-diamine typically involves the reaction of benzylamine with a suitable precursor under controlled conditions. One common method involves the use of borane or borane complexes to achieve selective reduction . The reaction conditions often require low temperatures and specific solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of (2R)-1-N,2-N-dibenzylpropane-1,2-diamine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

化学反応の分析

Types of Reactions

(2R)-1-N,2-N-dibenzylpropane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can yield secondary or primary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.

科学的研究の応用

(2R)-1-N,2-N-dibenzylpropane-1,2-diamine has several applications in scientific research:

Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

Medicine: Explored for its therapeutic potential in treating certain diseases due to its ability to interact with specific molecular targets.

Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in pharmaceutical production

作用機序

The mechanism of action of (2R)-1-N,2-N-dibenzylpropane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

類似化合物との比較

Table 1: Key Properties of Selected 1,2-Diamine Derivatives

Key Differences and Trends

Substituent Effects on Physicochemical Properties

- Benzyl vs. Alkyl Groups : The dibenzyl substituents in (2R)-1-N,2-N-dibenzylpropane-1,2-diamine confer higher molecular weight (254.38 g/mol) and lipophilicity compared to alkyl-substituted analogs like (S)-N¹,3-dimethylbutane-1,2-diamine (MW 116.21 g/mol). This impacts solubility; benzyl derivatives are typically less water-soluble but more soluble in organic solvents .

- Optical Activity : The (R) configuration at the stereocenter in (2R)-1-N,2-N-dibenzylpropane-1,2-diamine is critical for enantioselective applications. For example, (R)-N¹-benzyl-1-phenylethane-1,2-diamine (8f) shows [α]D = –29.8, indicating significant chirality, whereas tert-butyl-substituted analogs (e.g., 8e) exhibit even higher optical rotation ([α]D = –35.6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。